1-Chloro-3,5-dimethoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHNWJBSROXROL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220784 | |
| Record name | Benzene, 1-chloro-3,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7051-16-3 | |
| Record name | 1-Chloro-3,5-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7051-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzene, 1-chloro-3,5-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007051163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-3,5-dimethoxybenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220095 | |
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| Record name | Benzene, 1-chloro-3,5-dimethoxy- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80220784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1,3-dimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3,5-Dimethoxychlorobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA9MV2ME3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis Methodologies for 1 Chloro 3,5 Dimethoxybenzene and Its Derivatives
Conventional Synthetic Routes to 1-Chloro-3,5-dimethoxybenzene
Conventional approaches to synthesizing this compound typically rely on fundamental organic reactions such as nucleophilic aromatic substitution or electrophilic aromatic substitution on appropriately substituted benzene (B151609) rings.
One established method for preparing this compound involves the methanolysis of a more halogenated precursor, specifically 1,3,5-trichlorobenzene (B151690). google.comerowid.org This reaction proceeds via a nucleophilic aromatic substitution mechanism where methoxide (B1231860) ions replace two of the three chlorine atoms. The synthesis is typically carried out by refluxing 1,3,5-trichlorobenzene with sodium methoxide in a high-boiling polar solvent like diethylene glycol dimethyl ether (diglyme). google.comerowid.orgdtic.mil The use of approximately two moles of sodium methoxide for every mole of 1,3,5-trichlorobenzene directs the reaction toward the desired dimethoxy product. google.com Following the reaction, the product is isolated through filtration and distillation, with reported yields reaching up to 70%. google.comdtic.mil Insufficient solvent can lead to incomplete conversion, resulting in a mixture containing the intermediate 3,5-dichloroanisole. google.comdtic.mil
| Starting Material | Reagents | Solvent | Conditions | Product | Yield |
| 1,3,5-Trichlorobenzene | Sodium Methoxide | Diglyme | Reflux (approx. 164-165°C), 42 hours | This compound | ~70% google.comdtic.mil |
An alternative conventional route is the direct electrophilic chlorination of 1,3-dimethoxybenzene (B93181). orgsyn.orgpublish.csiro.au As the methoxy (B1213986) groups are activating and ortho-, para-directing, the chlorine atom is directed to the C4 and C6 positions (which are para to one methoxy and ortho to the other) or the C2 position (ortho to both). Chlorination at the C5 position to yield this compound is not the primary outcome of standard electrophilic chlorination due to the directing effects of the methoxy groups. Instead, related isomers like 4-Chloro-1,3-dimethoxybenzene are more commonly formed. orgsyn.org For instance, chlorination of 1,3-dimethoxybenzene with reagents like N-chloromorpholine can yield 4-Chloro-1,3-dimethoxybenzene. orgsyn.org The synthesis of 2-chloro-1,3-dimethoxybenzene (B1590426) can be achieved by first lithiating 1,3-dimethoxybenzene with n-butyllithium and then quenching with a chlorinating agent such as N-chlorosuccinimide or hexachloroacetone. google.comgoogle.com
Transition-Metal-Catalyzed Cross-Coupling Strategies
Modern synthetic chemistry heavily utilizes transition-metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds. This compound serves as a valuable substrate in several of these transformations for the creation of complex derivatives.
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organohalide. This compound, as an aryl chloride, can participate in these reactions, typically requiring a palladium catalyst with specialized phosphine (B1218219) ligands to facilitate the activation of the C-Cl bond. nih.govchemsrc.com For example, it has been successfully coupled with potassium trifluoroboratohomoenolates using a palladium acetate (B1210297) [Pd(OAc)₂] catalyst and RuPhos as a ligand. nih.gov These reactions demonstrate the utility of this compound in building more elaborate molecular frameworks. ru.nl
Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|---|
| This compound | Potassium 1-trifluoroborato-5-phenylpentan-3-one | Pd(OAc)₂, RuPhos | K₂CO₃ | Toluene/H₂O | 1-(3,5-Dimethoxyphenyl)-5-phenylpentan-3-one | N/A nih.gov |
| 1-Bromo-3,5-dimethoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP | K₂CO₃ | Methanol | 3,5-Dimethoxybiphenyl (B1280647) | 98% rsc.org |
The Stille reaction, which couples an organohalide with an organotin compound, is another key strategy for synthesizing 5-substituted 1,3-dimethoxybenzene derivatives. researchgate.netresearchgate.net This method offers a pathway to products such as 5-allyl-1,3-dimethoxybenzene and 3,5-dimethoxybiphenyl derivatives under mild conditions. lookchem.com While aryl bromides and iodides are more reactive, aryl chlorides like this compound can be used, often requiring more active catalyst systems. The general approach involves reacting a halo-dimethoxybenzene with an organostannane like allyltributyltin in the presence of a palladium catalyst. gelest.com
Beyond Suzuki and Stille couplings, this compound is a substrate in other palladium-catalyzed functionalization reactions. A notable example is the deprotonative cross-coupling process (DCCP), a method for the direct arylation of sp³ C-H bonds. nih.gov In one study, this compound was used to triarylate 2-methylbenzothiazole, producing the corresponding triaryl(heteroaryl)methane in excellent yield. nih.gov This reaction is catalyzed by a palladium complex, such as one formed from Pd(OAc)₂ and the bulky phosphine ligand cataCXium A, in the presence of a strong base like sodium tert-butoxide. nih.govgoogle.com
Table 3: Palladium-Catalyzed Deprotonative Cross-Coupling
| Aryl Halide | Substrate | Catalyst System | Base | Product | Yield |
|---|---|---|---|---|---|
| This compound | 2-Methylbenzothiazole | Pd(OAc)₂, cataCXium A | NaOt-Bu | Tris(3,5-dimethoxyphenyl)(benzothiazol-2-yl)methane | 95% nih.gov |
Organometallic Approaches in this compound Synthesis
Organometallic reagents play a crucial role in the synthesis of this compound and its derivatives, offering versatile methods for carbon-carbon and carbon-heteroatom bond formation.
Lithiation and Subsequent Halogenation Reactions
A key method for synthesizing halo-substituted dimethoxybenzenes involves the directed ortho-lithiation of a dimethoxybenzene precursor, followed by quenching with a halogenating agent. For instance, 1,3-dimethoxybenzene can be lithiated at the 2-position using n-butyllithium. google.com Subsequent reaction of the resulting [2,6-dimethoxyphenyl]lithium intermediate with a chlorinating agent, such as N-chlorosuccinimide or hexachloroethane, yields 2-chloro-1,3-dimethoxybenzene. google.com This approach provides a direct and efficient pathway to this specific isomer.
The choice of the lithiation agent and reaction conditions is critical for achieving high yields and regioselectivity. The complex induced proximity effect (CIPE) can be a powerful tool in directing the lithiation to a specific position on the aromatic ring. benthamopenarchives.com
Grignard Reagent Formation and Reactions
Grignard reagents, with the general formula R-Mg-X, are fundamental in organic synthesis for creating new carbon-carbon bonds. wikipedia.org The Grignard reagent of this compound is a valuable intermediate for introducing the 3,5-dimethoxyphenyl group into various molecules. nih.govdtic.mil
The formation of the Grignard reagent involves the reaction of this compound with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgnih.gov Activating agents such as iodine or 1,2-dibromoethane (B42909) are often used to initiate the reaction by disrupting the passivating layer of magnesium oxide on the magnesium surface. wikipedia.org
Once formed, the 3,5-dimethoxyphenylmagnesium chloride can react as a potent nucleophile with a wide range of electrophiles. masterorganicchemistry.com For example, its reaction with ketones, such as (+)-(1R)-camphor, leads to the formation of tertiary alcohols. nih.govnih.gov These subsequent reactions are pivotal in the synthesis of more complex molecules, including novel cannabinoid analogs. nih.govnih.gov It is important to note that Grignard reagents are strong bases and will react with acidic protons, so the reaction must be carried out under anhydrous conditions. masterorganicchemistry.com
Table 1: Selected Reactions involving the Grignard Reagent of this compound
| Electrophile | Product Type | Reference |
|---|---|---|
| (+)-(1R)-Camphor | Tertiary Alcohol | nih.govnih.gov |
| Dimethylformamide (DMF) | Aldehyde | walisongo.ac.id |
| Carbon Dioxide (CO2) | Carboxylic Acid | beyondbenign.org |
| Epoxides | Alcohol | masterorganicchemistry.com |
Novel Synthetic Pathways for this compound Analogues
Recent research has focused on developing new and efficient methods for the synthesis of analogues of this compound, driven by the need for structurally diverse compounds for various applications. iastate.edu
One notable approach involves the reaction of 1,3,5-trichlorobenzene with sodium methoxide. dtic.mil This reaction can be controlled to produce this compound, along with other methoxylated derivatives. The product distribution can be influenced by reaction conditions such as the solvent and the stoichiometry of the reactants. dtic.mil
Another strategy for creating analogues is through palladium-catalyzed cross-coupling reactions. While traditional Grignard and organolithium reactions have limitations regarding functional group compatibility, palladium-catalyzed methods like the Stille reaction offer a broader scope. conicet.gov.ar For instance, aryl chlorides can react with organostannanes in the presence of a palladium catalyst to form new carbon-carbon bonds. conicet.gov.ar
Furthermore, the development of novel chlorinating agents provides alternative routes to chloro-substituted aromatics. For example, benzyltrimethylammonium (B79724) tetrachloroiodate has been used for the chlorination of dimethoxybenzene. beilstein-journals.org The synthesis of pterostilbene, a stilbenoid, involves the preparation of 3,5-dimethoxybenzyl chloride from 3,5-dimethoxybenzyl alcohol using triphosgene, which is then used in subsequent steps. google.com
Research into the functionalization of dimethoxybenzene rings continues to yield innovative synthetic methodologies, expanding the library of available analogues for scientific investigation. acs.org
Reactivity and Chemical Transformations of 1 Chloro 3,5 Dimethoxybenzene
Electrophilic Aromatic Substitution Reactions of 1-Chloro-3,5-dimethoxybenzene
This compound possesses a benzene (B151609) ring activated by two electron-donating methoxy (B1213986) groups, making it susceptible to electrophilic aromatic substitution. The directing effects of the chloro and methoxy substituents determine the regioselectivity of these reactions.
Nitration of this compound yields 1-chloro-3,5-dimethoxy-2-nitrobenzene. ontosight.ai This reaction highlights the strong activating and ortho,para-directing influence of the methoxy groups, which overrides the deactivating and ortho,para-directing effect of the chlorine atom. The nitro group is introduced at the position ortho to one of the methoxy groups and meta to the chlorine.
Halogenation, specifically bromination, of this compound can be achieved using bromine in chloroform. core.ac.uk The reaction is conducted at reflux to promote the substitution. core.ac.uk The positions of substitution are dictated by the activating methoxy groups.
Trifluoromethylation of this compound
The introduction of a trifluoromethyl group onto the aromatic ring of this compound can be accomplished through various methods. One approach involves a silver-catalyzed trifluoromethylation at room temperature, which yields a mixture of isomers: 1-chloro-3,5-dimethoxy-2-(trifluoromethyl)benzene and 1-chloro-3,5-dimethoxy-4-(trifluoromethyl)benzene. rsc.org This reaction demonstrates the ability to directly introduce the CF3 group onto the electron-rich aromatic ring. rsc.org
Another strategy for trifluoromethylation involves the reaction of this compound with n-butyllithium followed by the addition of a trifluoromethylating agent. ncl.ac.uk However, this method can result in incomplete reaction, with unreacted starting material remaining. ncl.ac.uk A more successful approach for synthesizing trifluoromethyl ketones involves the use of TMSCF3 on a Weinreb amide derivative of the parent compound, leading to a clean conversion and high yield of the desired trifluoromethyl ketone. ncl.ac.uk
Reactions with Strong Oxidizing Agents
While detailed studies on the reaction of this compound with common strong oxidizing agents like potassium permanganate (B83412) are not extensively documented in the provided search results, some information can be inferred. The safety data for the compound indicates that it is incompatible with strong oxidizing agents. fishersci.nochemicalbook.comthermofisher.com Reactions with strong oxidizers could potentially lead to the oxidation of the methoxy groups or even cleavage of the aromatic ring, though specific products are not identified. It has been noted that attempts to nitrate (B79036) related aryl bromides with a mixture of sulfuric and nitric acids resulted in demethylative oxidation to a quinone. core.ac.uk
Derivatization Reactions for Analytical and Synthetic Applications
Alkylation and Acylation Strategies
Derivatization of this compound through alkylation and acylation reactions provides pathways to more complex molecules. For instance, it can undergo Friedel-Crafts type reactions. An example is the reaction with (S)-6-oxopiperidine-2-carboxylic acid in the presence of P2O5 and methanesulfonic acid, which results in acylation on the aromatic ring. google.com
The Suzuki coupling reaction, a palladium-catalyzed cross-coupling reaction, allows for the formation of a carbon-carbon bond between this compound and phenylboronic acid to produce 3,5-dimethoxybiphenyl (B1280647). google.comepo.org This demonstrates a method for the arylation of the molecule.
Formation of Fluorescent Derivatives
This compound and its halogenated analogs have been utilized as volatile additives in the fabrication of polymer solar cells to regulate crystallization kinetics. rsc.orgrsc.org While this application does not directly describe the synthesis of fluorescent derivatives from this compound, it highlights its use in materials with specific photophysical properties. The synthesis of fluorescent compounds containing a benzothiazole (B30560) moiety has been achieved through Suzuki cross-coupling reactions, a type of reaction that this compound is known to undergo. researchgate.net
Nucleophilic Aromatic Substitution Reactions of Halogenated Dimethoxybenzenes
Nucleophilic aromatic substitution (SNAr) reactions typically require an aromatic ring substituted with strong electron-withdrawing groups. However, under specific conditions, halogenated dimethoxybenzenes can undergo such reactions. For example, this compound reacts with trimethylstannyl anions (Me3Sn-) in liquid ammonia (B1221849) under photostimulation to yield the corresponding substitution product in 80% yield. conicet.gov.ar This reaction proceeds via an SRN1 mechanism. conicet.gov.ar Generally, aryl chlorides with electron-donating groups are less reactive in traditional SNAr pathways. The iodine atom in iodo-dimethoxybenzenes can be replaced through nucleophilic substitution using reagents like sodium methoxide (B1231860).
Data Tables
Table 1: Trifluoromethylation of this compound
| Reagent(s) | Product(s) | Yield | Reference |
| Ag-catalyst, CF3 source | 1-Chloro-3,5-dimethoxy-2-(trifluoromethyl)benzene & 1-Chloro-3,5-dimethoxy-4-(trifluoromethyl)benzene | 83% (mixture) | rsc.org |
| n-BuLi, CF3 amide | Incomplete reaction | - | ncl.ac.uk |
| TMSCF3 on Weinreb amide | Trifluoromethyl ketone derivative | 80% | ncl.ac.uk |
Table 2: Cross-Coupling Reaction of this compound
| Reaction Type | Coupling Partner | Catalyst | Product | Reference |
| Suzuki Coupling | Phenylboronic acid | Palladium-based | 3,5-Dimethoxybiphenyl | google.comepo.org |
Applications in Advanced Organic Synthesis and Materials Science
Role as an Intermediate in Complex Molecule Synthesis
In the field of organic chemistry, 1-Chloro-3,5-dimethoxybenzene is employed in the synthesis of elaborate molecules. chemimpex.com Its structure allows for electrophilic substitution reactions, which are fundamental in building intricate molecular frameworks with specific functional groups. chemimpex.com The compound serves as a cross-coupling agent and a ligand in coordination chemistry, further expanding its synthetic utility. biosynth.com The reactivity profile of this compound makes it a reliable choice for researchers aiming to innovate in chemical synthesis. chemimpex.com
The utility of the chloro-dimethoxybenzene framework is also seen in related isomers. For instance, the compounds 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene are known intermediates in the synthesis of ammonium quinone derivatives. nih.govresearchgate.net
Utility in Pharmaceutical Development
The applications of this compound are particularly notable in the pharmaceutical sector, where it functions as a crucial starting material and intermediate. chemimpex.com
Precursor for Anti-inflammatory and Analgesic Drugs
This compound is utilized as an intermediate in the synthesis of various pharmaceuticals, with a specific role in the creation of anti-inflammatory and analgesic drugs. chemimpex.com The synthesis of various 1-acylaminoalkyl-3,4-dialkoxybenzene derivatives has been shown to yield compounds with moderate to strong anti-inflammatory activity. nih.gov While not directly synthesized from this compound, these studies highlight the importance of the dimethoxybenzene moiety in developing new anti-inflammatory agents.
Synthesis of Biologically Active Molecules
This compound is a key intermediate in the production of a variety of biologically active molecules. chemimpex.com Its favorable reactivity and compatibility with numerous reaction conditions make it an essential component for developing innovative chemical solutions in medicinal chemistry. chemimpex.com Multicomponent reactions, for example, are often used to efficiently create libraries of biologically active compounds, and versatile intermediates are crucial for this process. nih.govdntb.gov.ua
Construction of Molecular Structures with Specific Pharmacological Activities
The defined structure of this compound allows for the precise construction of molecular architectures designed to exhibit specific pharmacological activities. chemimpex.com Its ability to undergo predictable reactions enables chemists to efficiently create complex structures tailored for specific biological targets. chemimpex.com For example, an isomer, 2-Chloro-1,3-dimethoxybenzene (B1590426), is noted as a useful starting material for synthesizing pharmacologically valuable 1,2-benzisoxazoloxy acetic acids, which have shown diuretic, uricosuric, and antihypertensive properties. google.com
Synthesis of Resorcinol Derivatives with Pharmaceutical Relevance
The compound plays a role in the synthesis of resorcinol derivatives, which are of significant interest in pharmaceutical chemistry. A report from the U.S. Army Chemical Research and Development Laboratories details a procedure where 1,3,5-trichlorobenzene (B151690) is converted to this compound. dtic.mil This synthesis is part of a broader effort aimed at producing 5-alkylresorcinols, demonstrating its role as a direct precursor to this class of compounds. dtic.mil Resorcinol derivatives are themselves used as precursors in the preparation of various pharmaceutical compounds. jmchemsci.comjmchemsci.com
Applications in Agrochemical Synthesis
Beyond pharmaceuticals, this compound is also a key intermediate in the synthesis of various agrochemicals. chemimpex.com It serves as a foundational element in the production of biologically active molecules intended for agricultural applications. chemimpex.com
Chemical Compound Data
Below is a summary of the properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 7051-16-3 | biosynth.comnih.govfishersci.ca |
| Molecular Formula | C₈H₉ClO₂ | biosynth.comnih.govfishersci.ca |
| Molecular Weight | 172.61 g/mol | biosynth.comnih.gov |
| Boiling Point | 239 °C | biosynth.com |
| Melting Point | 34-36 °C | alfachemch.com |
| Flash Point | 112.2 °C | biosynth.com |
| Synonyms | 5-Chloro-1,3-dimethoxybenzene, 5-Chlororesorcinol dimethyl ether | nih.gov |
Starting Material for Insecticidal and Bactericidal Pesticides
This compound is utilized as a key intermediate in the synthesis of agrochemicals. chemimpex.com Its structure serves as a building block for more complex molecules designed to have specific biological activities. The presence of the chloro and dimethoxy functional groups allows for various chemical transformations, making it a valuable precursor in the development of active ingredients for pesticides. While it is recognized as an intermediate for these applications, specific public domain synthesis pathways for commercial pesticides starting directly from this compound are not extensively detailed in readily available scientific literature.
Development of Specialty Polymers and Resins
In the field of materials science, this compound is employed in the creation of specialty polymers and resins. chemimpex.com The incorporation of this aromatic compound into polymer chains can contribute to materials with enhanced thermal stability and chemical resistance. chemimpex.com The rigid aromatic core and the specific functional groups can influence the final properties of the polymer, such as its glass transition temperature, degradation profile, and resistance to chemical attack.
Role in Aromatics Industry for Fragrances and Flavoring Agents
The unique aromatic properties of this compound are harnessed in the production of fragrances and flavoring agents. chemimpex.com It serves as a precursor molecule whose structure is modified to generate compounds with desirable scents and tastes for the aromatics industry. chemimpex.com
Application in Polymer Solar Cells as a Halogenated Volatile Additive
A significant and modern application of this compound is its use as a halogenated volatile additive in the fabrication of polymer solar cells (PSCs). These additives are crucial for fine-tuning the morphology of the bulk-heterojunction (BHJ) blend, which consists of a p-type polymer donor and an n-type non-fullerene acceptor (NFA). The precise control of this morphology at the nanoscale is essential for achieving high power conversion efficiencies (PCE).
In a notable study, this compound (referred to as Cl-DMB) was part of a series of designed halogenated volatile additives used to optimize the performance of PSCs based on the polymer donor PM6 and the acceptor L8-BO. The use of these additives was instrumental in achieving a champion PCE of 20.40%.
The primary role of this compound as an additive in PSCs is to regulate the crystallization kinetics of the donor and acceptor materials within the photoactive layer. Mismatched crystallization rates between the donor and acceptor often lead to a poorly defined morphology and increased non-radiative recombination energy loss, which hampers device efficiency.
Research has shown that halogenated additives like Cl-DMB can selectively interact with the donor and acceptor components. By tuning these interactions, the crystallization times of the individual components can be modulated. For instance, as the atomic weight of the halogen in the additive increases (from fluorine to iodine), the promoting effect on the crystallization of the PM6 donor strengthens, shortening its crystallization time. Conversely, the promoting effect on the L8-BO acceptor weakens, leading to a longer crystallization time. This strategic manipulation helps to balance the crystallization behavior of the donor and acceptor, making their crystallization time ratios approach unity.
By regulating the crystallization kinetics, this compound helps to optimize the final morphology of the photoactive layer. A well-controlled morphology is characterized by an ideal bicontinuous interpenetrating network that facilitates efficient exciton dissociation at the donor-acceptor interface and subsequent charge transport to the respective electrodes.
The use of additives like Cl-DMB leads to the formation of a more ordered and favorable blend morphology. This optimized structure suppresses energy disorder and reduces non-radiative recombination energy loss. The result is a significant improvement in the photovoltaic performance of the solar cell, demonstrating the critical role of such additives in pushing the efficiency of polymer solar cells to new heights.
Computational Chemistry and Spectroscopic Characterization Studies
Density Functional Theory (DFT) Investigations of Dimethoxybenzene Derivatives
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Studies on dimethoxybenzene derivatives have utilized DFT to analyze their properties for various applications, including pharmaceuticals. nih.gov Calculations are often performed using different functionals, such as B3LYP, to determine the most stable structures and predict molecular properties. nih.gov
The electronic properties of a molecule are crucial for understanding its reactivity and stability. DFT calculations are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (Eg). nih.gov
A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. For dimethoxybenzene derivatives, DFT calculations have shown that these compounds possess significant energy gaps, which indicates good thermodynamic stability, a desirable trait for pharmaceutical applications. nih.gov
Table 1: Representative DFT-Calculated Electronic Properties for Dimethoxybenzene Derivatives
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |
| Energy Gap (Eg) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. nih.gov |
Note: Specific values for 1-Chloro-3,5-dimethoxybenzene would require a dedicated computational study. The table represents typical parameters investigated for this class of compounds.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov In an MEP map, different colors represent different electrostatic potential values.
Red Regions: Indicate areas of negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms (like oxygen). These are sites susceptible to electrophilic attack.
Blue Regions: Indicate areas of positive electrostatic potential, usually around hydrogen atoms. These are sites susceptible to nucleophilic attack.
Green Regions: Represent areas of neutral potential.
For this compound, an MEP analysis would be expected to show negative potential (red) around the oxygen atoms of the methoxy (B1213986) groups and the chlorine atom, highlighting these as regions of high electron density and potential hydrogen bond acceptors. nih.govresearchgate.net Conversely, positive potential (blue) would be localized on the hydrogen atoms of the benzene (B151609) ring and the methyl groups.
DFT calculations are used to optimize the molecular geometry, predicting the most stable three-dimensional arrangement of atoms. This involves determining key structural parameters such as bond lengths, bond angles, and dihedral angles. Studies on similar molecules have shown that dimethoxybenzene derivatives often have planar phenyl moieties. nih.gov The stability of the crystal structure is often enhanced by intermolecular interactions like hydrogen bonds and van der Waals forces. nih.gov For substituted distyrylbenzenes with a dimethoxybenzene core, DFT has been used to compare optimized structures with experimental data from X-ray diffraction, showing good agreement. iucr.org
For applications in areas like redox flow batteries, understanding the electrochemical properties of dimethoxybenzene (DMB) derivatives is critical. DFT is used to compute oxidation potentials (Eox) and reorganization energies (λ), which are key descriptors of electrochemical stability and kinetics. acs.org
Oxidation Potential (Eox): This value indicates the ease with which a molecule can be oxidized. In studies of DMB derivatives as catholyte candidates, oxidation potentials were computed in various solvents, with values typically ranging from 3.9–4.5 V in low dielectric media. acs.org
Reorganization Energy (λ): This parameter quantifies the structural changes a molecule undergoes upon losing or gaining an electron. A lower reorganization energy suggests that the molecule requires less energy to rearrange its structure during the redox process, which is favorable for efficient electron transfer. acs.org
When dimethoxybenzene derivatives are oxidized, they form radical cations. The stability of these radical cations is crucial for their application. DFT can be used to investigate the thermodynamics and kinetics of potential degradation pathways for these radical cations, such as deprotonation, dimerization, hydrolysis, and demethylation. acs.org Studies on related methoxylated benzenes have shown that their radical cations can be generated by reaction with species like hydroxyl radicals (HO•) or through electrochemical oxidation. acs.orgacs.orgresearchgate.net Understanding these degradation pathways is essential for designing more stable molecules for specific applications.
Advanced Spectroscopic Analysis Techniques
Spectroscopic techniques are fundamental for the structural confirmation and characterization of this compound. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
1H NMR Spectroscopy: Provides information about the chemical environment of hydrogen atoms in the molecule. The 1H NMR spectrum for 5-Chloro-1,3-dimethoxybenzene (an alternative name) is available and serves as a key identifier for the compound. chemicalbook.com
13C NMR Spectroscopy: Characterizes the carbon skeleton of the molecule.
Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. nist.gov
Beyond these standard methods, more advanced techniques can provide deeper insights. For the parent compound, 1,3-dimethoxybenzene (B93181), rotationally resolved electronic spectroscopy has been used to study its conformational landscape. researchgate.net This high-resolution technique allows for the precise determination of molecular structures in the ground and excited electronic states and can reveal subtle intramolecular forces and the effects of complexation with other molecules, such as water. researchgate.net
Table 2: Spectroscopic Data for this compound and Related Compounds
| Technique | Compound | Information Obtained |
|---|---|---|
| 1H NMR | 5-Chloro-1,3-dimethoxybenzene | Confirms the presence and arrangement of protons. chemicalbook.com |
| MS (EI) | 1,2-Dimethoxy-3,5-dichloro-benzene | Provides molecular weight and fragmentation data. nist.gov |
| Rotationally Resolved Electronic Spectroscopy | 1,3-Dimethoxybenzene | Determines precise molecular geometry and conformational preferences. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the molecular structure of a compound. For this compound, both ¹H NMR and ¹³C NMR spectroscopy provide definitive data for structural confirmation, revealing the chemical environment of each hydrogen and carbon atom.
The ¹H NMR spectrum is simplified due to the molecule's symmetry. A plane of symmetry passes through the chlorine-bearing carbon (C1) and the opposing carbon (C4), making the two methoxy groups and the corresponding aromatic protons chemically equivalent. This results in three distinct signals:
A singlet corresponding to the six protons of the two equivalent methoxy (-OCH₃) groups. The chemical shift for these protons typically appears in the upfield region characteristic of methoxy groups on an aromatic ring.
A doublet representing the two equivalent aromatic protons at the C2 and C6 positions.
A triplet representing the single aromatic proton at the C4 position. The splitting pattern (triplet) arises from coupling with the two neighboring equivalent protons at C2 and C6.
The ¹³C NMR spectrum further corroborates the structure by showing four distinct signals for the aromatic carbons and one for the methoxy carbons, consistent with the molecular symmetry. The carbon atoms directly bonded to the electronegative chlorine (C1) and oxygen (C3, C5) atoms are deshielded and thus shifted downfield.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Data are typical predicted values and may vary based on solvent and experimental conditions.
| Nucleus | Atom Position(s) | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
| ¹H | -OCH₃ | ~3.8 | Singlet | 6H |
| ¹H | C2-H, C6-H | ~6.4-6.5 | Doublet | 2H |
| ¹H | C4-H | ~6.3-6.4 | Triplet | 1H |
| ¹³C | C1 (-Cl) | ~135 | - | - |
| ¹³C | C2, C6 | ~107 | - | - |
| ¹³C | C3, C5 (-OCH₃) | ~161 | - | - |
| ¹³C | C4 | ~99 | - | - |
| ¹³C | -OCH₃ | ~55 | - | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to deduce structural information from the fragmentation patterns of a compound. The electron ionization (EI) mass spectrum of this compound provides clear evidence of its molecular formula and key structural features.
The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 172, which corresponds to the molecular weight of the compound with the ³⁵Cl isotope. nih.gov A characteristic isotopic peak [M+2]⁺ appears at m/z 174, with an intensity of approximately one-third that of the molecular ion peak. nih.gov This distinctive 3:1 intensity ratio is definitive for the presence of a single chlorine atom in the molecule.
The fragmentation pattern is influenced by the functional groups present. Common fragmentation pathways for aromatic ethers include the loss of a methyl radical (-CH₃) or a methoxy radical (-OCH₃). For halogenated aromatic compounds, cleavage of the carbon-halogen bond is also a typical fragmentation route. The major observed fragment for this compound is found at m/z 143. nih.gov This corresponds to a loss of 29 amu from the molecular ion, which is consistent with the loss of a formyl radical (-CHO).
Interactive Table 2: Key Mass Spectrometry Data for this compound
| m/z Value | Proposed Ion | Formula of Ion | Significance |
| 172 | [M]⁺ | [C₈H₉³⁵ClO₂]⁺ | Molecular Ion Peak |
| 174 | [M+2]⁺ | [C₈H₉³⁷ClO₂]⁺ | Isotope peak confirming one Cl atom |
| 143 | [M - CHO]⁺ | [C₇H₈ClO]⁺ | Major Fragment |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by analyzing its vibrational modes. The spectra for this compound show characteristic absorption bands corresponding to the vibrations of its aromatic ring, methoxy groups, and carbon-chlorine bond.
Key vibrational modes observed include:
Aromatic C-H Stretching: Weak to medium bands typically appear just above 3000 cm⁻¹, characteristic of the C-H bonds on the benzene ring. docbrown.info
Aliphatic C-H Stretching: Medium to strong bands are observed below 3000 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups of the methoxy substituents.
Aromatic C=C Stretching: One or more sharp, medium-intensity bands are present in the 1450-1600 cm⁻¹ region, which are characteristic of the carbon-carbon bond stretching within the benzene ring. docbrown.info
C-O Stretching: Strong, distinct bands corresponding to the asymmetric and symmetric stretching of the aryl-alkyl ether linkage (Ar-O-CH₃) are typically found in the 1050-1250 cm⁻¹ region.
C-Cl Stretching: A medium to strong absorption band in the lower frequency "fingerprint" region, generally between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.
Interactive Table 3: Characteristic Infrared (IR) Absorption Bands for this compound Note: Frequencies are based on typical ranges for the specified functional groups.
| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 2960 | Medium-Strong |
| C=C Stretch (Aromatic Ring) | Ar C=C | 1450 - 1600 | Medium |
| C-O Stretch (Ether) | Ar-O-C | 1050 - 1250 | Strong |
| C-Cl Stretch | Ar-Cl | 600 - 800 | Medium-Strong |
Structure Activity Relationship Sar Studies of 1 Chloro 3,5 Dimethoxybenzene Derivatives
Impact of Substitution Patterns on Reactivity and Selectivity
The reactivity and selectivity of the 1-chloro-3,5-dimethoxybenzene core are significantly influenced by the electronic properties and positions of its substituents. The two methoxy (B1213986) groups are activating and ortho-, para-directing, while the chlorine atom is deactivating towards electrophilic aromatic substitution rsc.org. This interplay governs the positions at which further chemical modifications can occur.
Studies on related dimethoxybenzene compounds show that both the number and the position of methoxy groups affect the substrate's localization at a reaction's active site, which in turn influences reactivity acs.org. For instance, in enzymatic reactions, 1,3-dimethoxybenzene (B93181) and 1,4-dimethoxybenzene (B90301) exhibit different compatibilities and reaction yields compared to 1,3,5-trimethoxybenzene (B48636) acs.org. The introduction of a halogen, such as chlorine or bromine, onto a methoxy-substituted benzene (B151609) ring is anticipated to decrease the ring's reactivity toward further halogenation. This is due to both the reduction in available sites for substitution and the deactivating nature of halogens in electrophilic aromatic substitution reactions rsc.org.
The orientation of the methoxy groups relative to the benzene ring, which can be influenced by other substituents, also plays a role. In some chloro-dimethoxy-dimethylbenzene isomers, one methoxy group lies in the plane of the ring, allowing for conjugation with the aromatic system, while the second is almost perpendicular to it, affecting the electronic distribution and reactivity of the molecule nih.gov.
Design and Synthesis of Functionalized Derivatives
The this compound scaffold is a key component in the synthesis of more complex molecules with specific biological or material properties. The design of these derivatives often involves creating hybrids between the dimethoxybenzene group, known to enhance selectivity for certain biological targets, and other pharmacologically active scaffolds nih.gov.
A common synthetic strategy involves using commercially available starting materials and building upon them. For example, in the creation of novel Fibroblast Growth Factor Receptor-1 (FGFR1) inhibitors, derivatives were synthesized using 3,5-dimethoxybenzene, which was introduced to a 4-bromo-2-nitrobenzoic acid scaffold via amide condensation nih.gov. This was followed by a series of modifications at other positions to generate a library of compounds for biological screening nih.gov.
Another approach to synthesizing chloro-dimethoxybenzene derivatives involves the direct modification of a dimethoxybenzene precursor. For instance, 2-chloro-1,3-dimethoxybenzene (B1590426) can be prepared by converting 1,3-dimethoxybenzene into its 2-lithio derivative, which is then treated with a chlorinating agent google.com. The synthesis of functionalized derivatives is a critical step in exploring their potential applications, from targeted cancer therapy to the development of new organic materials nih.govmdpi.com.
Correlation between Molecular Structure and Biological Activity
The molecular structure of this compound derivatives is directly linked to their biological activity. The spatial arrangement of atoms and functional groups determines how these molecules interact with biological targets such as enzymes and receptors.
Derivatives of dimethoxybenzene have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are promising targets in cancer therapy nih.govnih.gov. SAR studies have revealed that the dimethoxybenzene motif is crucial for enhancing selectivity towards FGFRs nih.gov.
The nature of the substituents on the dimethoxybenzene ring significantly impacts inhibitory potency. For example, research has shown that bulky substituents can clash with surrounding amino acid residues in the target's binding site, thereby reducing binding affinity and inhibitory action nih.gov. Conversely, smaller substituents often lead to greater antiproliferative inhibition nih.gov. A derivative containing a 1,5-dichloro-2,4-dimethoxybenzene (B3053032) moiety was found to be a very potent FGFR1 inhibitor, with an enzymatic IC₅₀ value in the picomolar range, highlighting the positive impact of this specific substitution pattern nih.gov.
The table below summarizes the inhibitory activity of a promising 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative, compound C9, against various non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification nih.gov.
| NSCLC Cell Line | IC₅₀ (µM) for Compound C9 |
|---|---|
| NCI-H520 | 1.36 ± 0.27 |
| NCI-H1581 | 1.25 ± 0.23 |
| NCI-H226 | 2.31 ± 0.41 |
| NCI-H460 | 2.14 ± 0.36 |
| NCI-H1703 | 1.85 ± 0.32 |
Molecular docking studies are computational techniques used to predict how a molecule binds to a receptor, providing insights into the intermolecular interactions that stabilize the complex. These studies are crucial for understanding the SAR of this compound derivatives at an atomic level nih.gov.
Modulation of Intermolecular Interactions and Stacking in Materials Applications
The application of this compound derivatives in materials science is largely dependent on their solid-state properties, which are governed by intermolecular interactions and crystal packing. The substitution pattern on the benzene ring plays a critical role in directing how the molecules arrange themselves in a crystal lattice.
The introduction of functional groups, such as nitro groups in benzene derivatives, can lead to the formation of strong C–H⋯O intermolecular hydrogen bonds and stacking interactions, which are often the primary structural motifs in the crystal rsc.org. Similarly, the chloro and methoxy groups in this compound derivatives can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which influence the crystal packing nih.govresearchgate.net.
Q & A
Q. Table 1. Key Reaction Conditions for Palladium-Catalyzed Cross-Coupling
Q. Table 2. Analytical Methods for Impurity Detection
| Technique | Conditions | LOQ | Reference |
|---|---|---|---|
| HPLC-UV | C18 column, 70:30 acetonitrile/water | 0.05% | |
| GC-MS (SIM) | DB-5MS column, m/z 171 (molecular ion) | 0.01% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
